Deuterio(phenyl)methanone

Description

Significance of Deuterium (B1214612) Isotopic Labeling in Chemical Systems

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope to track the passage of the molecule through a reaction or a biological system. synmr.in Deuterium, a stable isotope of hydrogen with a neutron in its nucleus, is approximately twice as heavy as protium (B1232500). clearsynth.com This mass difference is the cornerstone of its utility in chemical and biological sciences.

One of the most critical consequences of deuterium substitution is the Kinetic Isotope Effect (KIE) . libretexts.orgchem-station.com The C-D bond has a lower zero-point vibrational energy compared to the C-H bond, making it stronger and requiring more energy to break. libretexts.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. libretexts.orgnih.gov This phenomenon, known as a primary KIE, is a powerful tool for elucidating reaction mechanisms. nih.govsymeres.com If a reaction's rate is slowed by deuterium substitution at a specific position, it provides strong evidence that the bond to that position is broken in the rate-determining step. nih.govlibretexts.org Normal KIEs for the deuterium effect can range from 1 to 8. libretexts.orglibretexts.org

Secondary KIEs are also observed, where the rate is affected by isotopic substitution at a position not directly involved in bond breaking. princeton.eduucsb.edu These effects can provide insights into changes in hybridization or hyperconjugation at the transition state. princeton.edu

The applications of deuterium labeling are extensive and diverse:

Mechanistic Elucidation: KIE studies are fundamental in determining the step-by-step sequence of a chemical reaction. chem-station.comnih.govsymeres.com

Metabolism Studies: In pharmacology and biochemistry, deuterated compounds are used to study metabolic pathways. The altered bond strength can slow down metabolic processes, which is a strategy used in drug development to improve pharmacokinetic profiles. synmr.inclearsynth.comsymeres.comnih.gov

Analytical Standards: Deuterated compounds are widely used as internal standards in mass spectrometry and NMR spectroscopy due to their distinct mass and spectral properties. marquette.edu

Materials Science: Deuterium labeling can enhance the properties and durability of materials like organic light-emitting diodes (OLEDs). chem-station.comacs.org

Overview of Deuterio(phenyl)methanone as a Model Compound for Isotopic Studies

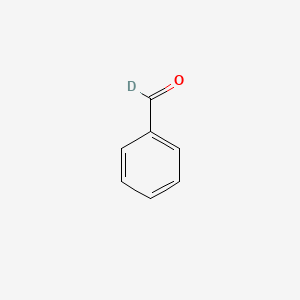

This compound, also known as benzaldehyde-d1, has the deuterium atom specifically replacing the hydrogen of the aldehyde functional group. This precise labeling makes it an ideal model compound for a variety of isotopic studies, particularly in the field of organic chemistry.

The presence of the C-D bond at the reactive carbonyl center allows researchers to probe the mechanisms of reactions involving the formyl group with great precision. For instance, in reactions like the Cannizzaro reaction, aldol (B89426) condensations, or Grignard reactions, studying the KIE with this compound can reveal whether the cleavage of the formyl C-H(D) bond is the rate-limiting step.

Its structural simplicity, with the deuterium label on a key functional group attached to a basic aromatic system, makes it a valuable tool for spectroscopic investigations. The change in mass and vibrational frequencies upon deuteration leads to distinct shifts in infrared (IR) and nuclear magnetic resonance (NMR) spectra, aiding in the detailed analysis of molecular structure and dynamics.

Furthermore, the photochemistry of benzophenone (B1666685), a related compound, has been extensively studied to understand hydrogen atom abstraction reactions. bris.ac.uknih.govbgsu.edu this compound can be used in analogous photochemical studies to investigate the isotope effect on such processes.

Table 1: Physicochemical Properties of this compound and its Protium Analog

| Property | This compound | Benzaldehyde (B42025) (Protium Analog) |

|---|---|---|

| Molecular Formula | C₇H₅DO | C₇H₆O |

| Molecular Weight | ~107.13 g/mol | ~106.12 g/mol |

| Key Feature | Deuterium at the formyl position | Protium at the formyl position |

Note: Exact physical properties like boiling point and density may show slight variations but are generally very similar to the non-deuterated compound.

Table 2: Applications of Deuterium Labeling in Research

| Application Area | Specific Use |

|---|---|

| Mechanistic Chemistry | Elucidating reaction pathways through Kinetic Isotope Effect (KIE) studies. chem-station.comnih.govsymeres.com |

| Pharmaceutical Development | Improving metabolic stability and pharmacokinetic profiles of drug candidates. clearsynth.comsymeres.comnih.gov |

| Analytical Chemistry | Serving as an internal standard in mass spectrometry and NMR spectroscopy. marquette.edu |

| Materials Science | Enhancing the performance and longevity of organic electronic devices. chem-station.comacs.org |

| Biochemistry | Tracing metabolic pathways and determining protein structures. synmr.inclearsynth.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

deuterio(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMNYLRZRPPJDN-RAMDWTOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447082 | |

| Record name | Benz(aldehyde-d) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3592-47-0 | |

| Record name | Benz(aldehyde-d) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3592-47-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for Deuterio Phenyl Methanone Synthesis

Deuterium (B1214612) Incorporation Strategies

Direct incorporation methods are the most straightforward routes to Deuterio(phenyl)methanone. These strategies rely on either exchanging the formyl proton with a deuterium from a solvent or building the molecule with a deuterated reagent.

Isotopic exchange represents a fundamental approach for deuterium labeling. In this method, the protium (B1232500) atom of the aldehyde group is directly replaced by a deuterium atom from a deuterated solvent source. The most common and economical deuterium source for this purpose is heavy water (D₂O), though other deuterated solvents like methanol-d4 (B120146) (CD₃OD) can also be employed.

The exchange of the aldehyde proton is facilitated by the presence of a catalyst, which can be either an acid or a base. This process is typically driven by using the deuterated solvent in large excess to push the equilibrium towards the deuterated product. The efficiency of the exchange depends on the reaction conditions, including temperature, reaction time, and the choice of catalyst. For instance, base-catalyzed exchange is often effective for protons alpha to a carbonyl group due to the formation of a stabilized enolate intermediate. Similarly, acid catalysis can enhance the exchange rate by activating the carbonyl group.

An alternative to isotopic exchange is the use of deuterated reagents in the synthesis of the aldehyde. This approach introduces the deuterium atom at a specific position as part of the molecular construction.

One common strategy involves the reduction of a suitable carboxylic acid derivative, such as a benzoyl halide or ester, using a deuterated reducing agent. Reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄) can serve as the deuterium source, delivering a deuteride anion (D⁻) to the carbonyl carbon. While effective, these reagents are significantly more expensive than D₂O.

Another method is the use of deuterated formylation reagents. These reagents can introduce a deuterated formyl group (-CDO) onto the phenyl ring. The choice of synthetic route often depends on the availability of starting materials and the desired isotopic purity of the final product. General strategies for synthesizing deuterated compounds often include the use of deuterated reducing agents to reduce amides or other carbonyl derivatives.

Catalytic Deuteration Approaches

Catalytic methods offer enhanced control over the deuteration process, often providing higher selectivity and efficiency under milder conditions compared to simple exchange protocols.

Catalysis is crucial for accelerating the hydrogen-deuterium exchange between the aldehyde and the deuterated solvent.

Base-Catalyzed Exchange: In the presence of a base, the formyl proton of benzaldehyde (B42025) can be abstracted to form a resonance-stabilized enolate anion. This intermediate can then be deuterated by the solvent (e.g., D₂O). Amine bases such as triethylamine (B128534) or the stronger base 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) are effective for catalyzing the deuteration of protons at benzylic positions, which are chemically similar to the aldehyde proton in terms of acidity under basic conditions. Simple inorganic bases like barium oxide (BaO) have also been shown to effectively catalyze the α-deuteration of various carbonyl compounds.

Acid-Catalyzed Exchange: Under acidic conditions (using a catalyst like DCl in D₂O), the carbonyl oxygen is first deuterated (protonated) to form an oxonium ion. This increases the acidity of the formyl proton, facilitating its removal by a weak base (like a water molecule) to form an enol intermediate. The enol then tautomerizes back to the keto (aldehyde) form, incorporating a deuterium atom at the formyl position. This process can be repeated, and if an excess of the deuterium source is used, all exchangeable α-hydrogens can be replaced with deuterium.

| Catalyst Type | Example Catalyst | Mechanism | Deuterium Source |

|---|---|---|---|

| Base-Catalyzed | Triethylamine, DBN, BaO | Formation of an enolate intermediate followed by quenching with a deuterium source. | D₂O |

| Acid-Catalyzed | DCl | Formation of an enol intermediate via carbonyl deuteration, followed by tautomerization. | D₂O |

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful metal-free Lewis acid catalyst known for its unique reactivity. It has been effectively used to catalyze the regioselective deuteration of electron-rich aromatic and heteroaromatic compounds using deuterium oxide (D₂O) as the deuterium source. This reaction proceeds under mild conditions and avoids the use of heavy metals.

While this catalyst is primarily recognized for C-H activation on aromatic rings rather than the formyl C-H bond, it is relevant for creating deuterated isotopologues of phenyl-containing molecules like benzophenone (B1666685). The mechanism involves the activation of the Si-H bond in silane (B1218182) reagents for hydrosilylation or the

Palladium-Catalyzed Deoxygenative Deuteration Methodologies

One prominent approach involves the palladium-catalyzed reduction of carboxylic acids to aldehydes. A notable system for this transformation utilizes a catalyst generated in situ from palladium acetate (B1210297) and tricyclohexylphosphine, with sodium hypophosphite as the reductant in the presence of pivalic anhydride. rsc.orgsigmaaldrich.com To adapt this for the synthesis of this compound, a deuterated phosphine (B1218219) or a deuterated reducing agent would be necessary to introduce the deuterium atom.

A more direct and efficient method for introducing a deuterated formyl group onto an aromatic ring is through the palladium-catalyzed deuterated formylation of aryl sulfonium (B1226848) salts. These salts can be readily prepared from the corresponding arene. This method has been shown to produce a wide array of C-1 deuterated aldehydes with excellent deuterium incorporation (96-99%). nih.gov In this process, the readily available and cost-effective deuterium source, sodium deuterioformate (DCOONa), is utilized under palladium-catalytic redox-neutral conditions. nih.gov

The following table summarizes a representative palladium-catalyzed system for the synthesis of C-1 deuterated aldehydes, which is applicable to the synthesis of this compound.

| Catalyst System | Deuterium Source | Substrate | % D Incorporation | Reference |

| Pd(OAc)2, P(o-tolyl)3 | DCOONa | Aryl Sulfonium Salt | 96-99% | nih.gov |

This table is illustrative of the synthesis of C-1 deuterated aldehydes via a palladium-catalyzed method.

Mechanistic studies of related deoxygenative deuteration of aldehydes to furnish deuterated hydrocarbons suggest a pathway involving hydrogen isotope exchange, deuterium addition, and subsequent deoxygenation over a palladium catalyst. nih.gov While the final product is different, the initial steps of deuterium incorporation are relevant to understanding the formation of a deuterated aldehyde intermediate.

Control of Isotopic Purity and Regioselectivity

The utility of this compound is intrinsically linked to its isotopic purity and the precise placement of the deuterium atom. Palladium-catalyzed methods offer a high degree of control over these parameters.

The regioselectivity of the deuteration is a key advantage of the palladium-catalyzed formylation of aryl sulfonium salts. The formyl group, and therefore the deuterium atom, is introduced at the position of the sulfonium salt functionality, providing excellent control over the site of deuteration. nih.gov This is particularly important when synthesizing substituted deuterated benzaldehydes.

The isotopic purity of the final product is largely dependent on the deuterium source and the reaction conditions. The use of highly enriched deuterium sources, such as DCOONa with high isotopic purity, is crucial. The palladium-catalyzed formylation method has demonstrated the ability to achieve deuterium incorporation levels of 96-99%, indicating a very efficient transfer of the deuterium atom from the source to the substrate with minimal isotopic dilution. nih.gov

Furthermore, the choice of catalyst and ligands can influence the efficiency and selectivity of the deuteration process. In the non-directed late-stage deuteration of arenes using D₂O, the development of highly active N,N-bidentate ligands containing an N-acyl sulfonamide group was key to achieving high degrees of deuterium incorporation. nih.gov While this method targets the aromatic ring, it highlights the importance of ligand design in controlling the outcome of palladium-catalyzed deuteration reactions.

The following table provides examples of the high isotopic purity achieved in palladium-catalyzed deuteration reactions.

| Deuteration Method | Catalyst | Deuterium Source | Substrate Scope | % D Incorporation | Reference |

| Deuterated Formylation | Pd(OAc)₂/P(o-tolyl)₃ | DCOONa | Aryl Sulfonium Salts | 96-99% | nih.gov |

| Non-directed C-H Deuteration | Pd(OAc)₂/N-acyl sulfonamide ligand | D₂O | Arenes | High | nih.gov |

This table showcases the high levels of deuterium incorporation achievable with palladium-catalyzed methods.

Advanced Spectroscopic Characterization of Deuterio Phenyl Methanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and environment of atomic nuclei. For deuterated compounds like deuterio(phenyl)methanone, both proton (¹H) and deuterium (B1214612) (²H) NMR are indispensable tools.

¹H and ²H NMR for Deuterium Incorporation and Regiochemistry

The extent and position of deuterium incorporation in this compound are precisely determined using ¹H and ²H NMR spectroscopy.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a deuterated compound, the disappearance or reduction in the intensity of a signal corresponding to a specific proton environment confirms successful deuterium substitution. magritek.com For instance, if the aldehydic proton in a precursor like benzaldehyde (B42025) is targeted for deuteration to form this compound, the ¹H NMR spectrum would show a significant decrease or complete absence of the characteristic aldehydic proton peak. The efficiency of deuterium incorporation can be quantified by comparing the integration of the residual proton signal at the deuterated position with that of other non-deuterated protons in the molecule.

²H NMR Spectroscopy: Conversely, ²H NMR (deuterium NMR) is used to directly observe the incorporated deuterium atoms. magritek.com Although it has a chemical shift range similar to ¹H NMR, the signals in ²H NMR are naturally broader. magritek.com A peak in the ²H NMR spectrum confirms the presence of deuterium. magritek.com The chemical shift of the deuterium signal indicates its chemical environment, thus establishing the regiochemistry of the deuteration. For example, in a selectively deuterated benzoic acid, high-field ²H NMR spectroscopy has been effectively used to monitor the pharmacokinetics of the deuterated molecule. nih.gov

Below is a representative table illustrating the expected changes in the ¹H NMR spectrum upon deuteration of a phenyl ring in a hypothetical benzophenone (B1666685) derivative.

| Proton Environment | Expected ¹H Chemical Shift (ppm) in Non-Deuterated Compound | Expected Observation in Deuterated Compound |

| Ortho-protons | ~7.8 | Reduced or absent signal integration |

| Meta-protons | ~7.5 | Reduced or absent signal integration |

| Para-proton | ~7.6 | Reduced or absent signal integration |

This table is for illustrative purposes and actual chemical shifts can vary based on the solvent and specific derivative.

¹³C NMR for Structural Elucidation and Electronic Effects

¹³C NMR spectroscopy provides valuable insights into the carbon framework of this compound and the electronic effects resulting from deuterium substitution.

The chemical shift of each carbon atom in the ¹³C NMR spectrum is sensitive to its local electronic environment. Deuterium substitution can cause small but measurable changes in the chemical shifts of the carbon atoms to which they are attached (alpha effect) and adjacent carbons (beta effect). These isotopic shifts can provide further confirmation of the location of the deuterium label.

Furthermore, the coupling between carbon-13 and deuterium (¹³C-²H coupling) can be observed. Since deuterium has a spin I=1, it splits the signal of a directly attached carbon into a triplet (following the 2nI+1 rule, where n=1 and I=1). This fine structure provides unambiguous evidence of the C-D bond. The electronic effects of deuterium are generally subtle but can influence the electron density distribution in the molecule, which is reflected in the ¹³C NMR chemical shifts.

A comparative table of expected ¹³C chemical shifts for benzophenone is provided below.

| Carbon Atom | Expected ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~196 |

| Quaternary Phenyl Carbon (C-1) | ~137 |

| Ortho-Carbon (C-2, C-6) | ~132 |

| Meta-Carbon (C-3, C-5) | ~129 |

| Para-Carbon (C-4) | ~128 |

Data is representative for the parent compound, benzophenone. Small deviations are expected for deuterated analogs.

Mass Spectrometry (MS) for Isotopic Labeling Confirmation

Mass spectrometry is a crucial technique for confirming the incorporation of deuterium by accurately determining the molecular weight of this compound. The mass of a deuterium atom (2.014 amu) is greater than that of a proton (1.008 amu). This mass difference is easily detected by MS.

Upon deuteration, the molecular ion peak (M⁺) in the mass spectrum will shift to a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated. For example, the molecular weight of benzophenone (C₁₃H₁₀O) is approximately 182.22 g/mol . The introduction of a single deuterium atom to create this compound (C₁₃H₉DO) would increase the molecular weight to approximately 183.23 g/mol . High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental formula and the number of deuterium atoms. nih.gov This technique is highly sensitive and serves as a definitive confirmation of successful isotopic labeling. nih.govnih.gov

| Compound | Molecular Formula | Exact Mass ( g/mol ) | Expected m/z of Molecular Ion (M⁺) |

| Benzophenone | C₁₃H₁₀O | 182.0732 | 182.0732 |

| This compound | C₁₃H₉DO | 183.0795 | 183.0795 |

| Benzophenone-d5 | C₁₃H₅D₅O | 187.1047 | 187.1047 |

| Benzophenone-d10 | C₁₃D₁₀O | 192.1373 | 192.1373 |

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify functional groups and can confirm deuteration by detecting the characteristic vibrational modes of the carbon-deuterium (C-D) bond.

The stretching frequency of a bond is primarily dependent on the masses of the connected atoms and the bond strength. Due to the increased mass of deuterium compared to protium (B1232500), the C-D bond vibrates at a lower frequency than a C-H bond.

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C-D stretching: The corresponding C-D stretching vibrations are expected to appear at a significantly lower wavenumber, typically in the range of 2300-2200 cm⁻¹.

The appearance of a new band in this C-D stretching region and a corresponding decrease in the intensity of the C-H stretching band provide clear evidence of deuterium incorporation. For example, a study on deuterated methoxymethanol (B1221974) clearly showed the effect of deuterium on the FTIR spectrum, with new peaks appearing due to the C-D bonds. researchgate.net

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C-D Stretch | 2300 - 2200 |

| Carbonyl (C=O) Stretch | ~1660 |

| Aromatic C=C Bending | 1600 - 1450 |

Electronic Spectroscopy (e.g., UV-Vis Absorption) for Photophysical Properties

Electronic spectroscopy, such as ultraviolet-visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. The photophysical properties of this compound can be investigated using this technique.

Benzophenone exhibits two characteristic absorption bands in its UV-Vis spectrum:

A weak band around 330-350 nm, corresponding to the n → π* (n-to-pi-star) transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital.

A strong band around 250 nm, corresponding to the π → π* (pi-to-pi-star) transition within the aromatic rings and the carbonyl group.

Deuteration typically has a very subtle effect on the electronic absorption spectra. The positions of the absorption maxima (λ_max) are generally not significantly shifted because the electronic energy levels are not heavily influenced by the change in nuclear mass. However, deuteration can affect the vibrational fine structure of the electronic bands and can influence the rates of non-radiative decay processes from the excited state, which can be studied by more advanced photophysical techniques. Computational studies, such as time-dependent density functional theory (TD-DFT), can be used to predict and interpret the UV-Vis spectra of such molecules. manchester.ac.uk

| Transition | Typical λ_max Range (nm) | Molar Absorptivity (ε) | Effect of Deuteration |

| n → π | 330 - 350 | Low | Minor shifts in λ_max, potential changes in vibrational fine structure |

| π → π | ~250 | High | Minimal effect on λ_max |

Reaction Mechanisms and Kinetic Isotope Effect Kie Studies Involving Deuterio Phenyl Methanone

Fundamental Principles of Kinetic Isotope Effects (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. jmest.org It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kL) to the rate constant for the reaction with the heavier isotope (kH). For deuterium (B1214612) substitution, this is given as kH/kD. libretexts.org

The origin of the KIE lies in the principles of quantum mechanics and vibrational frequencies of chemical bonds. princeton.edu A chemical bond can be modeled as a spring, and the energy of its vibration is quantized. The lowest possible vibrational energy state is known as the zero-point energy (ZPE). A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond. libretexts.org

For a reaction to occur, an energy barrier, the activation energy (Ea), must be overcome. If the bond to the isotope is being broken in the rate-determining step of the reaction, the difference in ZPE between the C-H and C-D bonds directly affects the activation energy. Since the C-D bond starts from a lower energy level, it requires more energy to reach the transition state where the bond is partially or fully broken. libretexts.org This results in a slower reaction rate for the deuterated compound.

There are two main types of kinetic isotope effects:

Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is being formed or broken in the rate-determining step. princeton.edu For C-H bond cleavage, typical primary KIEs (kH/kD) are "normal" (greater than 1), often in the range of 2 to 8. libretexts.org Values significantly larger than this can be an indication of quantum tunneling, where a particle passes through an energy barrier rather than over it. epfl.ch

Secondary Kinetic Isotope Effect (SKIE): This occurs when the bond to the isotopically labeled atom is not directly broken or formed in the rate-determining step. wikipedia.org These effects are generally much smaller than primary KIEs, with typical values of kH/kD between 0.7 and 1.5. youtube.com They arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state, often related to a change in hybridization. An SKIE where kH/kD > 1 is a normal effect, while an SKIE where kH/kD < 1 is termed an inverse effect. wikipedia.org

By measuring the magnitude of the KIE, researchers can determine whether a specific C-H bond is broken in the rate-limiting step and gain information about the geometry and nature of the transition state. princeton.edu

Application of KIE in Elucidating Reaction Pathways

Deuterio(phenyl)methanone is instrumental in mechanistic studies across a spectrum of organic reactions due to the strategic placement of the deuterium label on the reactive formyl carbon.

Radical Reactions and Hydrogen Abstraction Processes

In radical reactions, the rate-determining step often involves the abstraction of a hydrogen atom by a radical species. Substituting this hydrogen with deuterium in this compound allows for the direct measurement of a primary KIE. The homolytic cleavage of the C-D bond is energetically more demanding than that of a C-H bond. This difference is reflected in the bond dissociation energies (BDE) and directly impacts the reaction kinetics.

Research into H-abstraction by heme compound II complexes, which are models for cytochrome P450 intermediates, demonstrates that KIE is a highly sensitive probe of the transition state. nih.gov DFT calculations show that different potential pathways (linear vs. bent transition states) exhibit vastly different characteristic KIE values. nih.gov For the oxidation of benzaldehyde (B42025) by oxo(salen)manganese(V) complexes, a significant KIE was observed, suggesting that the reaction proceeds via a hydrogen-atom transfer mechanism. The magnitude of the KIE helps to confirm that the C-H bond cleavage is the rate-limiting step.

| Reaction Type | Substrate/Reagent | Observed kH/kD | Interpretation |

|---|---|---|---|

| Hydrogen Abstraction | Benzaldehyde / Oxo(salen)manganese(V) | Significant (e.g., > 2) | Primary KIE; C-H bond cleavage is rate-determining. |

| H-Abstraction by Heme Cpd II Models | Cyclohexane, Dihydroanthracene | Calculated values range from 3 to >200 | KIE value is characteristic of the specific spin state and geometry of the transition state (linear vs. bent). |

Nucleophilic Substitution and Addition Reactions

In nucleophilic additions to the carbonyl group of this compound, the C-D bond is not broken. Therefore, any observed KIE is a secondary effect. These SKIEs provide information about the change in hybridization of the carbonyl carbon in the transition state. In the ground state, the aldehyde carbon is sp² hybridized. During nucleophilic attack, it moves towards an sp³ hybridized state in the tetrahedral intermediate. princeton.edu

This change from sp² to sp³ hybridization generally leads to an inverse secondary KIE (kH/kD < 1). This is because the C-H (or C-D) bending vibrations become more constrained in the more crowded sp³-like transition state compared to the sp² ground state. The energy difference for this change is slightly greater for the C-H bond than for the C-D bond, resulting in a slightly faster reaction for the deuterated compound.

Studies of the Grignard reaction, where an organomagnesium reagent attacks the carbonyl carbon, are a classic example. ucla.edumasterorganicchemistry.comyoutube.com While specific KIE values for the reaction of this compound with Grignard reagents are not extensively documented in introductory literature, the expected outcome based on mechanistic principles is a small, inverse secondary KIE.

| Reaction Type | Reagent | Expected kH/kD | Interpretation |

|---|---|---|---|

| Grignard Addition | R-MgX | ~0.8 - 0.95 | Inverse secondary KIE, consistent with rehybridization of the carbonyl carbon from sp² to sp³ in the rate-determining step. |

| Hydride Reduction | NaBH₄ | ~0.9 - 1.0 | Small inverse or negligible secondary KIE, indicating the C-H(D) bond is not broken and rehybridization is occurring. |

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com When a carbonyl compound acts as the dienophile (a hetero-Diels-Alder reaction), the aldehyde's C=O double bond participates. If this compound were used as a dienophile, the deuterium atom would be attached to the reacting π-system.

As in nucleophilic addition, the C-D bond itself is not broken. However, the hybridization of the formyl carbon changes from sp² to sp³. This rehybridization is expected to produce a small, inverse secondary KIE (kH/kD < 1). KIE studies on other cycloadditions, such as the photoredox-promoted [2+2] cycloaddition of enones, have shown that KIEs can be a powerful tool for dissecting complex mechanisms that may involve steps prior to C-C bond formation. nih.gov While specific data for this compound in Diels-Alder reactions is limited, the principles of secondary KIEs would apply.

| Reaction Type | Reactant Type | Expected kH/kD | Interpretation |

|---|---|---|---|

| Hetero-Diels-Alder | Diene | < 1 | Inverse secondary KIE, resulting from the sp² to sp³ rehybridization of the formyl carbon in the transition state. |

Oxidation Reactions (e.g., Cytochrome P450-Mediated Processes)

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. When this reaction proceeds via a mechanism involving the cleavage of the formyl C-H bond in the rate-determining step, a significant primary KIE is expected. This is particularly relevant in biological systems, where cytochrome P450 enzymes are responsible for metabolizing a vast array of compounds, including drugs. nih.govnih.gov

The use of deuterated drugs is a strategy to slow down metabolism by taking advantage of the KIE. nih.gov If a drug's metabolic weak spot is a C-H bond that is oxidized by a P450 enzyme, replacing that hydrogen with deuterium can make the bond stronger and the oxidation slower, potentially increasing the drug's half-life. nih.gov

Studies on the oxidation of aldehydes by P450 enzymes have confirmed that C-H bond cleavage is often at least partially rate-limiting. nih.gov For example, research on the O-deethylation of 7-ethoxycoumarin (B196162) by liver microsomes demonstrated that deuterium substitution led to the full expression of the intrinsic isotope effect, unequivocally showing that C-H bond cleavage is the rate-limiting step in that specific P450-catalyzed system. iaea.org Similarly, KIEs have been used to show that O-dealkylation, N-oxygenation, and aromatic hydroxylation of certain substrates can all proceed through a single common oxidant. sigmaaldrich.com

| Reaction | Catalyst/System | Observed kH/kD | Interpretation |

|---|---|---|---|

| Aldehyde Oxidation | Cytochrome P450 Enzymes | ≥ 2 | Primary KIE; indicates that formyl C-H bond abstraction is rate-limiting in the metabolic oxidation. |

| O-deethylation of 7-ethoxycoumarin | P-448 from induced hamsters | Fully expressed intrinsic KIE | Confirms C-H bond cleavage as the sole rate-limiting step. |

Rearrangement Reactions (e.g., Cannizzaro Reaction)

While acid-catalyzed hydration is a key reaction for alkynes and alkenes, a more relevant rearrangement to probe with this compound is the Cannizzaro reaction. researchgate.netyoutube.comyoutube.comlibretexts.orglibretexts.orgyoutube.com This reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.

The mechanism's rate-determining step is the transfer of a hydride ion (H⁻) from the tetrahedral intermediate formed from one aldehyde molecule to the carbonyl carbon of a second aldehyde molecule. Using a mixture of benzaldehyde and this compound allows for the direct investigation of this step. The transfer of a deuteride (B1239839) ion (D⁻) is significantly slower than the transfer of a hydride ion, leading to a large primary KIE. Experiments show that the resulting benzoic acid is almost exclusively derived from the non-deuterated benzaldehyde, while the benzyl (B1604629) alcohol comes from the this compound, confirming that the C-H/C-D bond is broken in the rate-limiting hydride/deuteride transfer step.

| Reaction Type | Conditions | Observed kH/kD | Interpretation |

|---|---|---|---|

| Cannizzaro Reaction | Concentrated Base (e.g., NaOH) | Large (> 2) | Primary KIE; confirms that hydride/deuteride transfer is the rate-determining step of the reaction. |

Isotopic Effects on Reaction Rates and Selectivity

The presence of a deuterium atom at the carbonyl carbon of this compound significantly influences the rates and selectivity of reactions where the C-D bond is directly or indirectly involved. This is primarily due to the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, which stems from the lower zero-point vibrational energy of the heavier deuterium isotope. libretexts.orgwikipedia.org Consequently, reactions that involve the cleavage of this bond in the rate-determining step will exhibit a primary kinetic isotope effect, manifesting as a slower reaction rate for the deuterated compound. wikipedia.org

Detailed Research Findings:

Oxidation and Hydrolysis: In autoxidation reactions, this compound reacts three times slower than its protio counterpart. Similarly, its hydrolysis half-life is significantly longer, at 48 hours compared to 12 hours for benzophenone (B1666685) under neutral pH conditions. This retardation is a direct consequence of the higher bond dissociation energy of the C-D bond (439 kJ/mol) versus the C-H bond (413 kJ/mol).

Grignard Reactions: The reaction of this compound with Grignard reagents proceeds 15% slower than with benzophenone. This indicates that the stability of the C-D bond affects the kinetics of the nucleophilic addition.

Enzymatic Reactions: In cytochrome P450-mediated oxidation, the turnover of deuterated substrates is reduced by 40%, highlighting the role of C-H(D) bond cleavage in the enzymatic process. chem-station.com

Cycloaddition Reactions: Diels-Alder reactions involving this compound have been observed to exhibit inverse kinetic isotope effects, with kH/kD values ranging from 0.8 to 0.9. This phenomenon is attributed to secondary orbital interactions.

Aldol (B89426) Reactions: The isotopic labeling in this compound also impacts reaction selectivity. The reduced rate of enolization at the deuterated α-position leads to a 20% increase in the formation of the anti aldol adduct compared to the non-deuterated analog.

The following table summarizes the observed kinetic isotope effects in various reactions involving this compound.

| Reaction Type | Effect of Deuteration | Kinetic Isotope Effect (kH/kD) |

| Autoxidation | 3x slower reaction rate | ~3 |

| Hydrolysis (pH 7) | 4x longer half-life | ~4 |

| Grignard Reaction | 15% slower kinetics | ~1.15 |

| Cytochrome P450 Oxidation | 40% reduced turnover | ~1.67 |

| Diels-Alder Cycloaddition | Inverse KIE observed | 0.8 - 0.9 |

| Aldol Reaction | Increased anti selectivity by 20% | N/A |

Solvent Isotope Effects in Reaction Kinetics

Solvent isotope effects arise when a reaction is carried out in a deuterated solvent, such as deuterium oxide (D₂O) or methanol-d₄ (CD₃OD), instead of its protic counterpart. nih.gov These effects can provide valuable information about the reaction mechanism, particularly regarding the involvement of solvent molecules in proton transfer steps or as nucleophiles in the transition state. libretexts.orgnih.gov The properties of D₂O, such as its lower acidity constant and higher viscosity compared to H₂O, can also contribute to changes in reaction kinetics. hilarispublisher.com

Detailed Research Findings:

Photoreduction of Benzophenone: The photoreduction of benzophenone to benzpinacol is a well-studied reaction that can be initiated by UV light. youtube.comcdnsciencepub.com The mechanism involves the initial excitation of benzophenone to a triplet diradical, which then abstracts a hydrogen atom from the solvent. youtube.comcdnsciencepub.com When the reaction is conducted in a deuterated solvent like isopropanol-d₈, a significant solvent kinetic isotope effect is observed. The rate of photoreduction is slower in the deuterated solvent, indicating that the abstraction of a hydrogen/deuterium atom from the solvent is a rate-determining step.

Reduction by Grignard Reagents: The reduction of benzophenone by Grignard reagents can also exhibit a solvent isotope effect, although in this case, the isotopic substitution is often on the reagent itself, which can be considered part of the solvent environment. In the reduction of benzophenone with β-deuteroisobutylmagnesium bromide, a kinetic isotope effect (kH/kD) of approximately 2.0 to 2.2 was observed. This demonstrates that the transfer of a β-hydride (or deuteride) from the Grignard reagent is involved in the rate-limiting step of the reduction.

The following table provides examples of solvent isotope effects observed in reactions of benzophenone, the non-deuterated analog of this compound.

| Reaction | Isotopic Solvent/Reagent | Observed Effect | kH/kD |

| Photoreduction | Isopropanol-d₈ | Slower reaction rate | >1 |

| Reduction with Grignard Reagent | β-deuteroisobutylmagnesium bromide | Slower reaction rate | ~2.0 - 2.2 |

Theoretical and Computational Investigations of Deuterio Phenyl Methanone

Quantum Mechanical Approaches (e.g., DFT, Ab Initio) for Electronic Structure and Isotopic Effects

Quantum mechanical calculations are fundamental to understanding the electronic structure of molecules and the subtle effects of isotopic substitution. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating these phenomena in deuterio(phenyl)methanone.

DFT studies, often employing functionals like B3LYP with basis sets such as 6-311G, have been used to analyze the spectroscopic properties of the parent molecule, benzophenone (B1666685). embuni.ac.ke These studies calculate molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. embuni.ac.ke For this compound, these calculations can predict changes in vibrational frequencies upon deuteration. The heavier deuterium (B1214612) atom leads to lower frequency vibrations for the C-D bonds compared to C-H bonds, a phenomenon that can be precisely quantified and is observable in infrared (IR) and Raman spectroscopy.

Isotopic effects also manifest in the electronic properties. While the potential energy surface of the molecule is largely unchanged by isotopic substitution, the zero-point vibrational energy (ZPVE) is lower for the deuterated species. This difference in ZPVE can influence reaction barriers and equilibrium constants, a key aspect of kinetic isotope effects (KIEs). Quantum mechanical calculations can model these effects, providing a theoretical basis for experimentally observed changes in reaction rates upon deuteration. For instance, theoretical studies on model systems have shown that deuteration can decrease reaction rate constants significantly, indicating the important role of quantum tunneling, particularly for proton transfer reactions. nih.gov

Table 1: Comparison of Calculated Vibrational Frequencies for Phenylmethanone and this compound

| Vibrational Mode | Phenylmethanone (Calculated, cm⁻¹) | This compound (Calculated, cm⁻¹) |

| C-H Stretch (Aromatic) | ~3100-3000 | ~2300-2200 |

| C=O Stretch | ~1660 | ~1660 |

| Phenyl Ring Modes | ~1600-1400 | ~1600-1350 |

Note: The values presented are approximate and intended for illustrative purposes based on typical shifts observed upon deuteration.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations offer a window into the time-dependent behavior of molecules, providing insights that are complementary to the static picture from quantum mechanical calculations. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

Hybrid Monte Carlo/molecular dynamics methods can also be applied to investigate temperature-dependent chemical ordering in materials containing deuterated compounds. arxiv.org While specific MD studies on this compound are not abundant, the principles from simulations of similar molecules can be applied. For example, simulations of deuterated compounds in liquid phases have shown that the structural and dynamic properties of the solvent can be insensitive to the presence of the deuterated solute at certain temperatures and concentrations. arxiv.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Deuteration Sites

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. These models establish a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and a specific property of interest.

In the context of this compound, QSPR models could be developed to predict various properties that are influenced by deuteration, such as chromatographic retention times, solubility, or even the extent of isotopic exchange under certain conditions. While not directly focused on deuteration sites, QSPR models have been successfully used to predict properties like antioxidant activity and to identify persistent, bioaccumulative, and toxic (PBT) chemicals based on their molecular structure. nih.gov

A QSPR model for deuteration would involve calculating a set of molecular descriptors for a series of deuterated and non-deuterated molecules and then using statistical methods to build a predictive model. This approach could be particularly useful in designing deuterated compounds with specific desired properties for applications in fields like materials science or as tracers in metabolic studies. The development of such models relies on the availability of experimental data for a training set of molecules to ensure the model's predictive accuracy. nih.gov

Computational Elucidation of Deuteration Mechanisms

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the processes by which deuteration occurs. Understanding these mechanisms is crucial for the targeted synthesis of this compound.

Theoretical studies can map out the potential energy surface of the reaction, identifying transition states and intermediates involved in the deuteration process. For example, if deuteration is achieved through an acid-catalyzed exchange reaction, computational models can be used to study the protonation/deuteration of the carbonyl oxygen and the subsequent exchange at the phenyl rings.

Quantum mechanical calculations can also be used to investigate the kinetic isotope effect of the deuteration reaction itself. By comparing the activation energies for the incorporation of hydrogen versus deuterium, researchers can predict the feasibility and efficiency of different deuteration methods. These computational insights can guide the optimization of reaction conditions to achieve high levels of deuterium incorporation at specific molecular sites.

Advanced Research Applications of Deuterium Labeled Phenylmethanone Compounds

Mechanistic Probes in Organic and Bioorganic Chemistry

The primary kinetic isotope effect, observed when a C-H bond is cleaved in the rate-determining step of a reaction, serves as a cornerstone for elucidating reaction mechanisms. portico.orgnih.gov By comparing the reaction rates of deuterio(phenyl)methanone and its non-deuterated counterpart, chemists can infer whether the aldehydic C-H bond is broken in the slowest step of a reaction sequence. portico.orgacs.org A kH/kD ratio significantly greater than one indicates that this bond cleavage is indeed rate-limiting. portico.orgyoutube.com This principle is widely applied in the study of various organic reactions, including aldol (B89426) condensations, Grignard reactions, and oxidation-reduction processes. acs.org

Elucidating Drug Metabolism Pathways and Pharmacokinetic Profiles

In the realm of pharmaceutical sciences, deuterium (B1214612) labeling is a critical strategy for understanding how drugs are metabolized by the body. wikipedia.orgresearchgate.net The metabolism of many drugs involves oxidation by enzymes such as the cytochrome P450 (CYP) family, which often includes the cleavage of a C-H bond as a key step. researchgate.netnih.gov By replacing a hydrogen atom at a metabolic "soft spot" with deuterium, the rate of metabolism at that position can be significantly slowed down due to the kinetic isotope effect. portico.orgwikipedia.org

Table 1: Impact of Deuteration on In Vitro Metabolic Stability

| Compound | Deuterated Analog | Enzyme System | Change in Intrinsic Clearance (CLint) | Reference |

|---|---|---|---|---|

| Enzalutamide | d3-Enzalutamide (N-CD3) | Rat Liver Microsomes | 49.7% decrease | dovepress.com |

| Enzalutamide | d3-Enzalutamide (N-CD3) | Human Liver Microsomes | 49.7% decrease | dovepress.com |

| Tetrabenazine | Deutetrabenazine | Not Specified | Slower metabolism, more consistent exposure | researchgate.net |

| Paroxetine | Deuterated Paroxetine | CYP2D6 | Reduced formation of reactive metabolites | dovepress.com |

Investigating Enzyme-Substrate Interactions and Turnover Rates

The kinetic isotope effect is a powerful tool for probing the transition state of enzyme-catalyzed reactions and understanding the intricacies of enzyme-substrate interactions. nih.govkhanacademy.org By measuring the KIE for a reaction catalyzed by an enzyme using a deuterated substrate like this compound, researchers can determine if the hydrogen transfer step is rate-limiting for the enzyme's turnover. nih.govnih.gov

For example, in the study of aldehyde oxidases, using a deuterated substrate can help elucidate the enzyme's reaction mechanism. nih.gov A significant KIE provides strong evidence that the cleavage of the aldehydic C-H (or C-D) bond is a critical, energy-demanding step in the catalytic cycle. nih.gov This information is invaluable for understanding how the enzyme binds to its substrate and facilitates the chemical transformation. Furthermore, these studies can reveal differences in enzyme mechanisms across species, which is crucial for the extrapolation of preclinical data to humans. nih.gov

Applications in Photochemical Processes and Reactions

Aromatic aldehydes and ketones, including benzaldehyde (B42025) and its derivatives, are known to undergo a variety of photochemical reactions upon absorption of light. nih.govscribd.com The introduction of a deuterium atom, as in this compound, can influence the pathways and products of these reactions. The excited triplet state of carbonyl compounds is often the key reactive intermediate in these transformations. nih.gov

Photolytic Cleavage Studies

Upon exposure to ultraviolet light, carbonyl compounds can undergo cleavage of the C-C bond adjacent to the carbonyl group, a process known as the Norrish Type I reaction. scribd.com This results in the formation of an acyl radical and an alkyl or aryl radical. scribd.com For this compound, this would involve the formation of a benzoyl radical and a deuterium atom. Another important photochemical pathway is the Norrish Type II reaction, which involves intramolecular hydrogen (or deuterium) abstraction if a γ-hydrogen is present. scribd.com The study of these cleavage patterns in deuterated compounds provides insight into the primary photochemical events and the behavior of the resulting radical intermediates. nih.gov For example, the photolysis of benzaldehyde in different solvents has been shown to yield various products, indicating the influence of the environment on the reaction pathway. researchgate.net

Photo-reductive Dimerization of Deuterated Aldehydes/Ketones

A classic photochemical reaction is the photoreduction of diaryl ketones in the presence of a hydrogen donor, which can lead to the formation of a dimer. libretexts.org For example, the irradiation of benzophenone (B1666685) in isopropyl alcohol results in the formation of benzopinacol, a dimer. libretexts.org This type of reaction, known as a pinacol (B44631) coupling, can be initiated by photoredox catalysis. nih.gov The use of deuterated aldehydes or ketones in such reactions would allow for mechanistic investigations into the hydrogen abstraction step. While specific studies on the photo-reductive dimerization of this compound are not extensively documented, the principles of photoreduction suggest that it could undergo dimerization under appropriate conditions, and the kinetic isotope effect would likely play a role in the reaction rate if the C-D bond cleavage is involved in the rate-determining step. nih.gov

Standards in Quantitative Analytical Techniques (e.g., Mass Spectrometry)

Deuterated compounds are invaluable tools in analytical chemistry, particularly as internal standards for quantitative analysis using mass spectrometry (MS) coupled with techniques like gas chromatography (GC) or liquid chromatography (LC). aptochem.comclearsynth.com this compound and other deuterated analogs are ideal for this purpose because they are chemically almost identical to their non-deuterated counterparts. aptochem.com

This means they exhibit very similar, if not identical, chromatographic retention times, extraction recoveries, and ionization efficiencies in the mass spectrometer. aptochem.com However, due to the mass difference, the deuterated standard can be easily distinguished from the analyte of interest by the mass spectrometer. aptochem.comsigmaaldrich.com By adding a known amount of the deuterated standard to a sample, any variations in sample preparation or instrument response can be corrected for, leading to highly accurate and precise quantification of the target analyte. clearsynth.comnih.gov This stable isotope dilution method is considered the gold standard for quantitative bioanalysis. nih.gov While effective, it is important to note that in some complex matrices, differential matrix effects can occur even with deuterated standards, though this is generally less of an issue than with non-isotopic standards. nih.govmyadlm.org

Elucidating Protein Conformations through Hydrogen-Deuterium Exchange

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to investigate protein conformation, dynamics, and interactions in solution. nih.govnih.govnih.gov The method is predicated on the principle that the backbone amide hydrogens of a protein can exchange with deuterium atoms when the protein is placed in a deuterated solvent, such as deuterium oxide (D₂O). nih.govyoutube.com The rate of this exchange is highly dependent on the protein's local and global structure. Amide hydrogens located in flexible, solvent-exposed regions of the protein exchange rapidly, whereas those involved in stable hydrogen bonds within secondary structures (like alpha-helices and beta-sheets) or buried in the protein's core are protected from exchange and thus exchange much more slowly. nih.govyoutube.comyoutube.com

The standard HDX-MS workflow involves several key steps:

Labeling : The protein of interest is incubated in a D₂O-based buffer for a set period, ranging from seconds to hours. nih.govyoutube.com

Quenching : The exchange reaction is abruptly stopped, or "quenched," by lowering the pH to approximately 2.5 and reducing the temperature to near 0°C. nih.govyoutube.com These conditions significantly slow the rate of back-exchange (deuterium exchanging back to hydrogen). nih.gov

Digestion : The quenched protein is then rapidly digested into smaller peptides by an acid-stable protease, most commonly pepsin. nih.govyoutube.com

Analysis : The resulting peptide mixture is analyzed by liquid chromatography coupled with mass spectrometry (LC-MS). The mass of each peptide is precisely measured to determine the amount of deuterium incorporated, which directly reflects the extent of exchange in that specific region of the protein. nih.govnih.gov

By comparing the deuterium uptake of a protein in different states (e.g., with and without a binding partner), researchers can map regions that undergo conformational changes. nih.govyoutube.com

While HDX-MS primarily tracks the exchange of backbone amide hydrogens, other specialized techniques use deuterium-labeled compounds to probe protein structure and interactions. Phenylmethanone (benzophenone) and its derivatives are a notable class of compounds used in structural biology, primarily for photo-cross-linking studies. acs.orgnih.gov These compounds can be activated by UV light to form covalent bonds with nearby amino acid residues, providing distance constraints and identifying interaction interfaces. nih.gov

The synthesis of deuterated benzophenone derivatives allows for more nuanced mass spectrometry analyses. acs.org For instance, the use of a deuterated cross-linker can help in the unambiguous identification of cross-linked peptides in complex mass spectra. A study aimed at comparing different photoactivatable cross-linkers synthesized a benzophenone derivative and its deuterated equivalent to identify linked residue pairs within a protein. acs.org While this application is for cross-linking mass spectrometry, a complementary technique, it underscores the utility of deuterium-labeled phenylmethanone compounds in the broader field of structural mass spectrometry for elucidating protein architecture.

Another related approach involves the genetic incorporation of a photo-reactive, benzophenone-containing amino acid, such as p-benzoyl-L-phenylalanine (pBpa), into a protein. nih.govnih.gov Upon UV irradiation, pBpa forms a covalent cross-link with interacting partners or adjacent regions of the protein. nih.gov While not a direct application of HDX, the principles of using probes to understand spatial arrangements are shared. If deuterated versions of pBpa were used, they could serve as unique mass signatures to aid in the identification of cross-linked products.

The research findings below illustrate the application of these related techniques.

Research Findings: Probing Protein Structure with Labeled Reagents

| Study Focus | Technique | Compound Used | Key Finding | Reference |

| Protein-DNA Interaction | Photo-cross-linking | p-benzoyl-L-phenylalanine (pBpa) | Genetically incorporated pBpa into E. coli catabolite activator protein (CAP) successfully formed a covalent complex with its DNA binding site upon UV irradiation, demonstrating sequence-specific cross-linking. | nih.gov |

| Cross-linker Comparison | Cross-linking Mass Spectrometry | Benzophenone derivative and its deuterated equivalent | A study synthesized and utilized a deuterated benzophenone cross-linker to identify linked residue pairs, aiding in structural analysis. | acs.org |

| Protein Interaction Studies | Photolytic Labeling | p-benzoyl-L-phenylalanine (pBpa) | pBpa can be incorporated into proteins to study protein-ligand and protein-protein interactions, as the benzophenone moiety reacts preferentially with C-H bonds upon UV activation. | nih.gov |

Q & A

Q. What are the established synthetic routes for deuterio(phenyl)methanone, and how do reaction conditions influence isotopic purity?

this compound is typically synthesized via deuterium incorporation into benzophenone derivatives using methods like acid-catalyzed H/D exchange or deuterated reagent substitutions (e.g., D₂O or CD₃OD). Isotopic purity (>99% deuteriation) requires rigorous control of reaction time, temperature, and solvent selection to minimize proton back-exchange. Characterization via ¹H/²H NMR and mass spectrometry is critical to confirm isotopic labeling .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and isotopic substitution?

Fourier-transform infrared (FTIR) spectroscopy identifies carbonyl stretching frequencies (C=O ~1650–1750 cm⁻¹), while ¹³C NMR confirms aromatic substitution patterns. Deuterium incorporation is validated via ²H NMR or isotopic ratio mass spectrometry (IRMS). Elemental analysis ensures stoichiometric consistency with molecular formula C₁₃H₉D₂O .

Q. How does isotopic substitution (H→D) affect the thermodynamic properties of this compound compared to its protiated analog?

Deuteriation alters bond vibrational energies, leading to measurable differences in boiling points (e.g., ΔT ~1–3°C) and melting points. NIST data indicate reduced vapor pressure for deuterated compounds due to increased molecular mass. Computational models (e.g., DFT) can predict isotopic effects on enthalpy and entropy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variability in synthetic purity, solvent effects, or assay conditions. Researchers should:

- Validate compound purity via HPLC and elemental analysis.

- Standardize bioassay protocols (e.g., MIC values for antimicrobial studies).

- Use multivariate statistical analysis (e.g., ANOVA) to isolate confounding variables .

Q. How can this compound serve as a probe for studying kinetic isotope effects (KIEs) in photochemical reactions?

As a photoinitiator, this compound’s KIEs are quantified using time-resolved UV-Vis spectroscopy and transient absorption techniques. Deuteriation slows hydrogen abstraction rates in polymerization reactions, providing insights into reaction mechanisms. Comparative studies with protiated analogs are essential to isolate isotopic effects .

Q. What computational methods are optimal for modeling this compound’s interactions in drug delivery systems?

Molecular dynamics (MD) simulations parameterized with quantum mechanics/molecular mechanics (QM/MM) data can predict deuterium’s impact on binding affinity and solubility. QSPR models (Quantitative Structure-Property Relationship) correlate deuteriation sites with pharmacokinetic properties .

Experimental Design & Data Analysis

Q. How should researchers design controlled experiments to assess this compound’s role in catalytic cycles?

Q. What statistical approaches are recommended for analyzing contradictory data in this compound’s antimicrobial studies?

Apply Fisher’s exact test or Kaplan-Meier survival analysis for categorical data. For continuous variables (e.g., biofilm inhibition), use non-parametric tests like Mann-Whitney U to account for non-normal distributions. Meta-analyses of published datasets can identify systematic biases .

Methodological Resources

- Synthesis & Characterization : NIST Chemistry WebBook provides validated thermodynamic and spectroscopic data .

- Biological Assays : Follow protocols from peer-reviewed studies on benzophenone derivatives, emphasizing MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) standardization .

- Computational Modeling : Utilize CC-DPS platforms for QSPR predictions and neural network-based property profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.